molecular formula C12H14N2S2 B13253847 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole

2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B13253847
M. Wt: 250.4 g/mol
InChI Key: ZBDWVIRUROTRDU-UHFFFAOYSA-N
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Description

2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C12H14N2S2 It is characterized by the presence of a pyrrolidine ring attached to a benzo[d]thiazole moiety through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole typically involves the reaction of a pyrrolidine derivative with a benzo[d]thiazole derivative. One common method includes the nucleophilic substitution reaction where a pyrrolidine-2-ylmethyl halide reacts with a benzo[d]thiazole thiol under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzo[d]thiazole ring or the pyrrolidine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are employed.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole.

    Benzo[d]thiazole derivatives: Compounds such as benzo[d]thiazole-2-thiol and benzo[d]thiazole-2-amine are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the benzo[d]thiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14N2S2/c1-2-6-11-10(5-1)14-12(16-11)15-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

ZBDWVIRUROTRDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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